Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate
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Overview
Description
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate, also known as ETPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. ETPI is a heterocyclic compound that contains a pyrroloimidazole ring system and has been studied extensively for its therapeutic properties.
Mechanism Of Action
The mechanism of action of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate can prevent the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate and its derivatives. Another area of interest is the exploration of the therapeutic potential of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate in other disease areas, such as neurodegenerative disorders and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate and to identify potential drug targets for the development of new therapies.
Synthesis Methods
The synthesis of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate involves the reaction of ethyl 2-oxo-4-phenylbutyrate with 2,3-diaminomaleonitrile. This reaction yields Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate in good yields and high purity. The synthesis of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been optimized by various research groups, and new methods have been developed to improve the efficiency of the reaction.
Scientific Research Applications
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been studied extensively for its potential applications in medical research. One of the most promising applications of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is in the treatment of cancer. Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.
properties
CAS RN |
126101-08-4 |
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Product Name |
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate |
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
ethyl 2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-2-15-8(14)9-4-3-7(13)11(9)5-6(12)10-9/h2-5H2,1H3,(H,10,12) |
InChI Key |
NMTFYGSVZJZCNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)N2 |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)N2 |
synonyms |
Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxyla te |
Origin of Product |
United States |
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